2-(3-Bromo-4-(difluoromethyl)phenyl)acetonitrile
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Overview
Description
2-(3-Bromo-4-(difluoromethyl)phenyl)acetonitrile is an organic compound that features a bromine atom, a difluoromethyl group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-(difluoromethyl)phenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and oxidizing agents. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylacetonitriles, while cross-coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-(3-Bromo-4-(difluoromethyl)phenyl)acetonitrile has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Research into the compound’s potential therapeutic effects, including its use in drug discovery and development, is ongoing.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-(difluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-fluorophenyl)acetonitrile: Similar structure but with a fluorine atom instead of a difluoromethyl group.
2-(2-Bromo-4-fluorophenyl)acetonitrile: Similar structure with different substitution pattern on the benzene ring.
2-(2-Bromo-4,5-dimethoxyphenyl)acetonitrile: Contains additional methoxy groups on the benzene ring.
Properties
Molecular Formula |
C9H6BrF2N |
---|---|
Molecular Weight |
246.05 g/mol |
IUPAC Name |
2-[3-bromo-4-(difluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H6BrF2N/c10-8-5-6(3-4-13)1-2-7(8)9(11)12/h1-2,5,9H,3H2 |
InChI Key |
KDUQFVXJPMNXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Br)C(F)F |
Origin of Product |
United States |
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